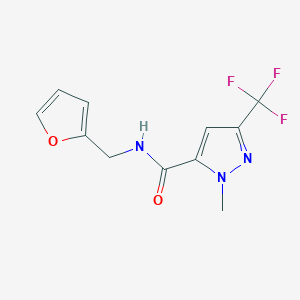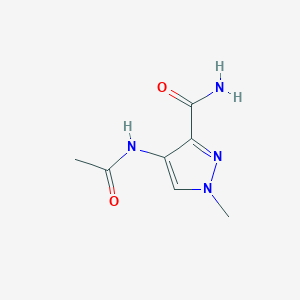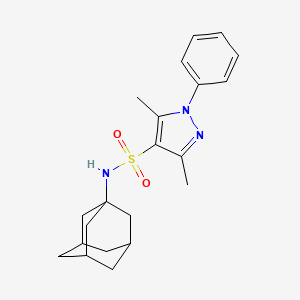![molecular formula C10H13N3S B7459537 [(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine is a chemical compound with potential applications in scientific research. This compound is also known as MPTA and has a molecular formula of C12H14N2S. MPTA is a heterocyclic compound that contains both pyrazole and thiophene rings. It is a relatively new compound and has not been extensively studied yet. However, its unique structure and properties make it a promising candidate for various research applications.
作用机制
The mechanism of action of MPTA is not fully understood yet. However, its unique structure suggests that it may interact with biological systems in a specific way. MPTA contains both pyrazole and thiophene rings, which are known to have potential biological activities. The pyrazole ring is a common pharmacophore in many drugs, and the thiophene ring is known to have anti-inflammatory and antioxidant properties. Therefore, MPTA may have a dual mechanism of action that involves both rings.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTA have not been extensively studied yet. However, its unique structure and potential biological activities suggest that it may have various effects on biological systems. MPTA may have anti-inflammatory, antioxidant, and neuroprotective properties. It may also interact with various enzymes and receptors in the body, leading to different biochemical and physiological effects.
实验室实验的优点和局限性
The advantages of using MPTA in lab experiments include its high purity, relatively high yield, and unique structure. MPTA can be easily synthesized using commercially available starting materials, and its purity can be achieved through simple purification techniques. The limitations of using MPTA in lab experiments include its relatively new status and limited research on its properties and effects. Further studies are needed to fully understand the potential applications and limitations of MPTA in scientific research.
未来方向
There are many future directions for the study of MPTA in scientific research. One potential direction is the synthesis of novel compounds based on the structure of MPTA. These compounds may have potential biological activities and can be used as drug candidates for the treatment of various diseases. Another direction is the study of the mechanism of action of MPTA and its effects on biological systems. Further studies are needed to fully understand the biochemical and physiological effects of MPTA and its potential applications in scientific research.
合成方法
The synthesis of MPTA can be achieved through a multi-step process starting from commercially available starting materials. The first step involves the preparation of 1-methyl-1H-pyrazole-5-carbaldehyde by reacting 1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride. The second step involves the preparation of 2-thiophenemethanamine by reacting 2-thiophenemethanol with ammonia. The final step involves the condensation of the two intermediate compounds to form MPTA. The yield of this synthesis method is relatively high, and the purity of the final product can be easily achieved through simple purification techniques.
科学研究应用
MPTA has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. MPTA can be used as a starting material for the synthesis of novel compounds with potential biological activities. The unique structure of MPTA makes it a promising candidate for the development of new drugs for the treatment of various diseases. MPTA can also be used as a tool compound for the study of biological systems and mechanisms of action.
属性
IUPAC Name |
1-(2-methylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLIQAZFTWRFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)

![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)



![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
